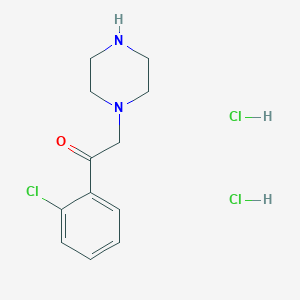

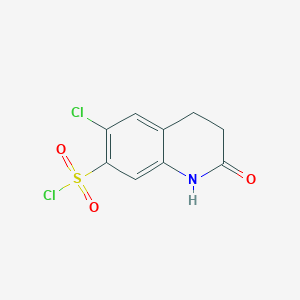

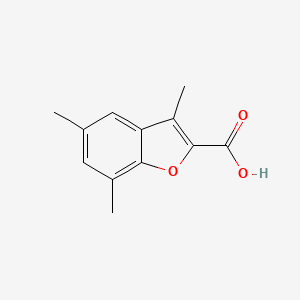

![molecular formula C12H10F2O2 B1454033 [2-(Difluoromethoxy)naphthalen-1-yl]methanol CAS No. 834885-12-0](/img/structure/B1454033.png)

[2-(Difluoromethoxy)naphthalen-1-yl]methanol

Übersicht

Beschreibung

2-(Difluoromethoxy)naphthalen-1-yl]methanol, also known as 2-DMN, is a fluorinated naphthalene derivative that has been found to have a wide range of applications in the scientific research field. 2-DMN has been found to have the ability to act as a catalyst in a variety of chemical reactions, as well as having potential applications in pharmaceuticals, biochemistry, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Zeolite Catalysts for Fuel Refining

Zeolites, utilized as catalysts, have been reviewed for their role in refining products from methanol synthesis processes, including Fisher-Tropsch synthesis. Their application in fuel refining processes highlights the importance of managing molecular differences compared to petroleum. The review emphasizes zeolites' industrial use and potential for specific conversion processes, underlining the critical role of such catalysts in enhancing fuel quality and efficiency (A. Klerk, 2018).

Methanol as a Fuel and Chemical Feedstock

The synthesis of methanol and its use as a clean-burning fuel have been extensively reviewed. Methanol's versatility allows for its application in energy sectors, such as being a peaking fuel in coal gasification combined cycle power stations. This review sheds light on methanol's potential as a primary transportation fuel or fuel additive, highlighting its environmental benefits and versatility as an alternative fuel source (A. Cybulski, 1994).

Hydrogen Production from Methanol

Recent research efforts in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition for hydrogen production have been comprehensively reviewed. The focus on catalyst development and reactor technology underlines the significance of methanol as a liquid hydrogen carrier capable of producing high purity hydrogen. This review supports the development of a hydrogen-methanol economy by addressing technological advancements and challenges in hydrogen production from methanol (G. García et al., 2021).

Methanol in Direct Methanol Fuel Cells

The challenges and opportunities of direct methanol fuel cells (DMFCs) for energy conversion have been critically reviewed. This work discusses DMFCs' advantages, such as their ease of fuel storage and handling, alongside challenges like lower efficiency and power density compared to hydrogen-based fuel cells. The review provides insights into the technological and environmental aspects of DMFCs, positioning them as a viable option for portable power applications and highlighting areas requiring further research (A. Heinzel & V. M. Barragán, 1999).

Eigenschaften

IUPAC Name |

[2-(difluoromethoxy)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFOIJXDDMAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655978 | |

| Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Difluoromethoxy)naphthalen-1-yl]methanol | |

CAS RN |

834885-12-0 | |

| Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)

![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)